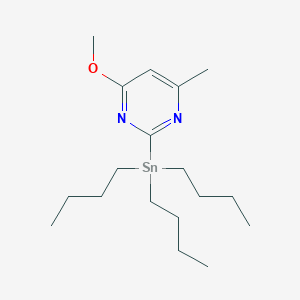
4-Methoxy-6-methyl-2-(tributylstannyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-6-methyl-2-(tributylstannyl)pyrimidine is an organotin compound with the molecular formula C17H32N2OSn and a molecular weight of 413.19 g/mol . This compound is part of the pyrimidine family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-6-methyl-2-(tributylstannyl)pyrimidine typically involves the Stille coupling reaction. This reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide. The general reaction conditions include the use of a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like cesium carbonate (Cs2CO3) in an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Stille coupling reaction remains a cornerstone in the synthesis of organotin compounds. The scalability of this reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-6-methyl-2-(tributylstannyl)pyrimidine primarily undergoes substitution reactions, particularly in the context of the Stille coupling reaction. This compound can react with various aryl halides to form substituted pyrimidine derivatives .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., Cs2CO3), aryl halides.
Major Products: The major products formed from these reactions are substituted pyrimidine derivatives, which can be further utilized in various chemical and pharmaceutical applications .
Scientific Research Applications
4-Methoxy-6-methyl-2-(tributylstannyl)pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxy-6-methyl-2-(tributylstannyl)pyrimidine in chemical reactions involves the formation of a palladium complex with the organotin compound. This complex then undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired substituted pyrimidine product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Comparison with Similar Compounds
- 2-Methyl-4-(tributylstannyl)pyridine
- 6-Methoxy-2-(tributylstannyl)pyrimidine
- 2-(Tributylstannyl)pyrimidine
Comparison: 4-Methoxy-6-methyl-2-(tributylstannyl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and the types of products formed in coupling reactions. Compared to similar compounds, it offers distinct advantages in terms of selectivity and yield in the synthesis of substituted pyrimidine derivatives .
Properties
Molecular Formula |
C18H34N2OSn |
|---|---|
Molecular Weight |
413.2 g/mol |
IUPAC Name |
tributyl-(4-methoxy-6-methylpyrimidin-2-yl)stannane |
InChI |
InChI=1S/C6H7N2O.3C4H9.Sn/c1-5-3-6(9-2)8-4-7-5;3*1-3-4-2;/h3H,1-2H3;3*1,3-4H2,2H3; |
InChI Key |
DQYVRBBGANKKNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC(=CC(=N1)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


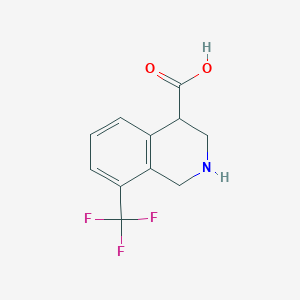
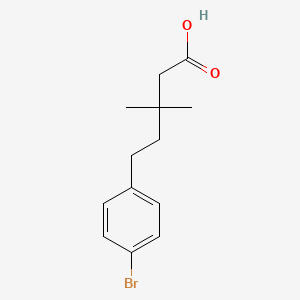
![2-{5-Oxa-2-azaspiro[3.5]nonan-6-yl}acetic acid hydrochloride](/img/structure/B13517217.png)
![benzyl N-{5-aminobicyclo[2.2.2]octan-2-yl}carbamate](/img/structure/B13517219.png)
![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfanyl]ethan-1-amine hydrochloride](/img/structure/B13517245.png)
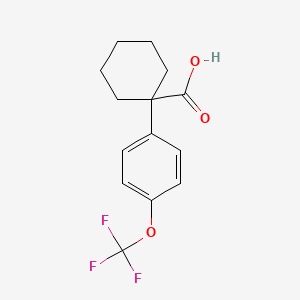

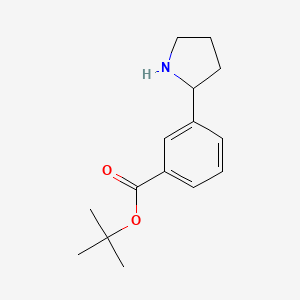

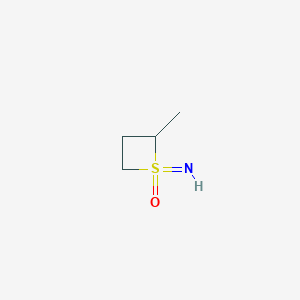
![Rac-(2s,4s)-2-(trifluoromethyl)-8-oxa-5-azaspiro[3.5]nonan-2-olhydrochloride,trans](/img/structure/B13517276.png)
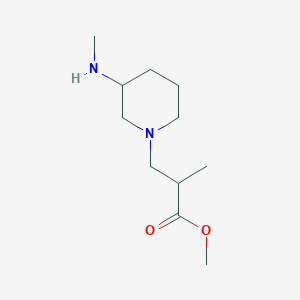
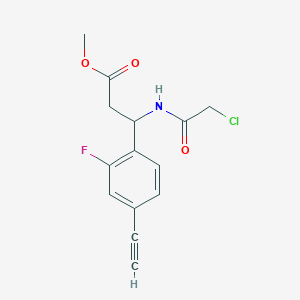
![2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-aminedihydrochloride](/img/structure/B13517292.png)
